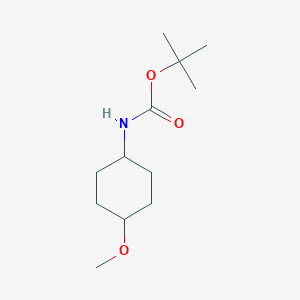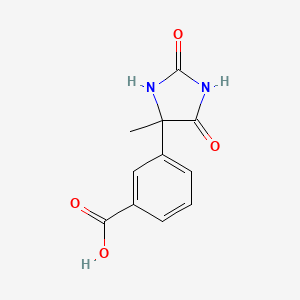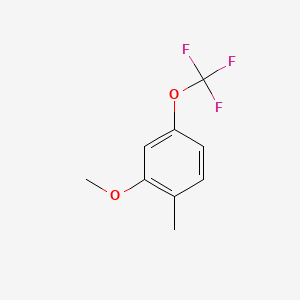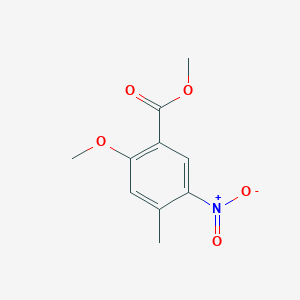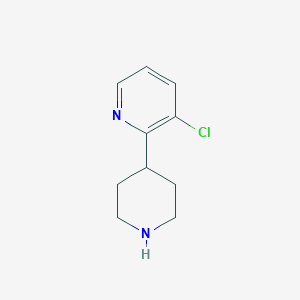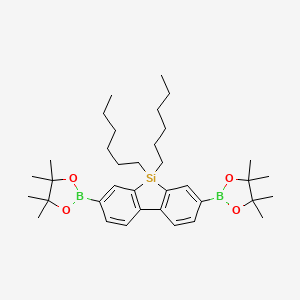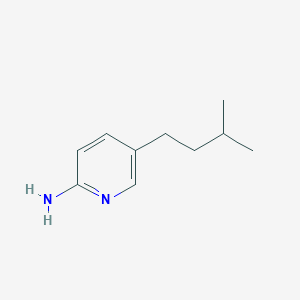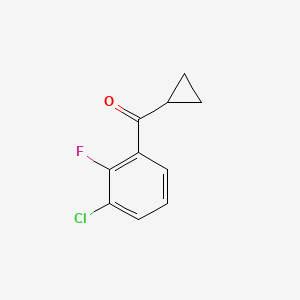
(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone
Vue d'ensemble
Description
“(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone” is a chemical compound with the CAS Number: 1342111-40-3 . It has a molecular weight of 198.62 and its IUPAC name is (3-chloro-2-fluorophenyl) (cyclopropyl)methanone .
Molecular Structure Analysis
The Inchi Code for “(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone” is 1S/C10H8ClFO/c11-8-3-1-2-7 (9 (8)12)10 (13)6-4-5-6/h1-3,6H,4-5H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis of Anti-Mycobacterial Agents
- A study by Dwivedi et al. (2005) describes the efficient synthesis of phenyl cyclopropyl methanones, including (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone, which exhibited anti-tubercular activities against M. tuberculosis H37Rv in vitro, with MICs ranging from 25 to 3.125 microg/mL. The most active compounds showed activity against MDR strains (Dwivedi et al., 2005).
Synthesis and Optimization of Antitubercular Activities
- A related study by Bisht et al. (2010) synthesized a series of [4-(aryloxy)phenyl]cyclopropyl methanones and evaluated their antitubercular activity. Some compounds showed minimum inhibitory concentration (MIC) as low as 0.78 μg/mL against Mycobacterium tuberculosis H37Rv (Bisht et al., 2010).
Application in Histamine H3-Receptor Antagonists
- Stark (2000) reported the synthesis of cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone (ciproxifan), a novel reference antagonist for the histamine H3 receptor. This synthesis used SNAr for acylated fluoroaromatics and required no chromatographic purification steps (Stark, 2000).
Role in Crystal Packing of Oxadiazole Derivatives
- Sharma et al. (2019) investigated the crystal packing of (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone derivatives, focusing on non-covalent interactions in their supramolecular architectures. These interactions are crucial for the stability and properties of the compounds (Sharma et al., 2019).
Antitumor Activity
- Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and showed that it possesses distinct inhibition on the proliferation of various cancer cell lines, indicating potential antitumor activity (Tang & Fu, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
(3-chloro-2-fluorophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAUBAKETRIXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



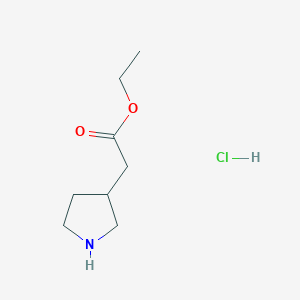
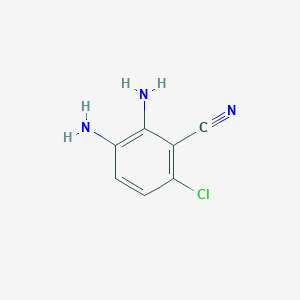
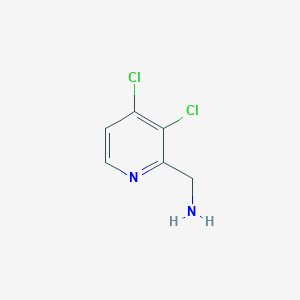
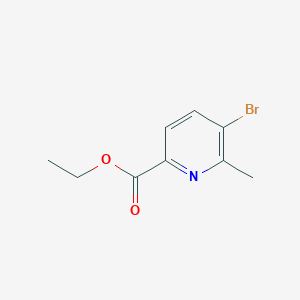
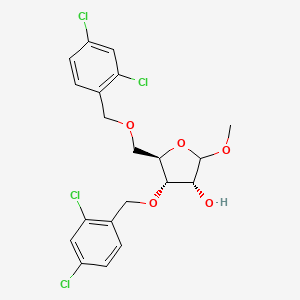
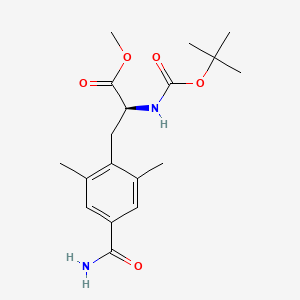
![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)
